CDK2 Inhibitory Activity: Class-Level Potency Inference from Imidazole Pyrimidine Amide Pharmacophore
No direct biochemical IC50 data for 1421483-44-4 against CDK2 are publicly available from primary sources. The imidazole pyrimidine amide series from which this compound derives has demonstrated CDK2 IC50 values ranging from <10 nM to >1 µM, depending on the carboxamide substituent [1]. The benzodioxole-5-carboxamide motif has not been explicitly profiled alongside the cyclopropanecarboxamide series that yielded compound 9b (reported as a potent CDK2 inhibitor in TTD), and no head-to-head comparison exists [2]. This evidence is class-level inference only.
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No public quantitative data |
| Comparator Or Baseline | Compound 9b: structurally related imidazole pyrimidine amide with reported CDK2 IC50; exact value not specified in PubMed abstract |
| Quantified Difference | Not determinable from available data |
| Conditions | CDK2 enzyme inhibition assay (specific protocol not available for this compound) |
Why This Matters
Without quantitative potency data, selection of this compound for CDK2-targeted screening relies entirely on class pharmacophore inference, introducing substantial risk of inactivity or off-target dominant profiles.
- [1] Jones CD, Andrews DM, Barker AJ, et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008;18(24):6486-6489. View Source
- [2] Therapeutic Target Database (TTD). Drug ID D0P6JS. N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide target profile. IDRBLab. View Source
